molecular formula C13H16ClNO2 B2889655 N-[4-(2-chloropropanoyl)phenyl]butanamide CAS No. 794554-80-6

N-[4-(2-chloropropanoyl)phenyl]butanamide

Cat. No.: B2889655
CAS No.: 794554-80-6
M. Wt: 253.73
InChI Key: LGSAVTNHAIAUNT-UHFFFAOYSA-N
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Description

N-[4-(2-chloropropanoyl)phenyl]butanamide is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-4-12(16)15-11-7-5-10(6-8-11)13(17)9(2)14/h5-9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSAVTNHAIAUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

C Cl Bond Hydrolysis:hydrolysis of the Carbon Chlorine Bond Would Replace the Chlorine Atom with a Hydroxyl Group, Yielding N 4 2 Hydroxypropanoyl Phenyl Butanamide.

It is also possible for both hydrolytic events to occur, leading to the formation of 4-amino-2'-hydroxy-propiophenone and butanoic acid.

The identification and analysis of these potential degradation products would typically be carried out using modern analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To separate the parent compound from its degradation products.

Mass Spectrometry (MS): To determine the molecular weight of the degradation products and aid in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information for the definitive identification of the degradation products.

A comprehensive forced degradation study under various pH conditions would be necessary to fully characterize the degradation profile of N-[4-(2-chloropropanoyl)phenyl]butanamide and identify its major and minor degradation products.

Chemical Reactivity and Transformation Pathways of N 4 2 Chloropropanoyl Phenyl Butanamide

Oxidation Reactions of N-[4-(2-chloropropanoyl)phenyl]butanamide

The presence of a ketone and an amide group, as well as a benzene (B151609) ring, offers multiple sites for potential oxidation. However, the amide and ketone functionalities are generally resistant to oxidation under standard conditions. The aromatic ring could be oxidized under harsh conditions, but this typically leads to degradation of the molecule. The secondary carbon bearing the chlorine atom is also a potential site for oxidation.

Regioselectivity and Characterization of Oxidized Products

Given the relative stability of the functional groups present in this compound, significant oxidation is not expected under mild conditions. Stronger oxidizing agents might lead to cleavage of the butanamide side chain or oxidation of the aromatic ring, but these reactions are often unselective and can result in a complex mixture of products. Therefore, achieving high regioselectivity in the oxidation of this molecule is challenging.

Efficacy of Common Oxidizing Agents (e.g., KMnO₄, CrO₃)

Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents. libretexts.org However, their application to this compound would likely result in non-specific oxidation and potential decomposition of the starting material. For instance, under vigorous conditions, KMnO₄ can cleave alkyl chains from aromatic rings. The amide and ketone groups are generally stable to these oxidants.

Hypothetical Oxidation Products of this compound

Oxidizing AgentPotential Product(s)Remarks
KMnO₄, heatComplex mixture of degradation productsLow selectivity due to the harsh reaction conditions.
CrO₃, H₂SO₄Complex mixture of degradation productsSimilar to KMnO₄, lacks selectivity for a specific functional group.

Reduction Reactions of this compound

The carbonyl group of the ketone is the most susceptible site for reduction in this compound. The amide carbonyl is less reactive and requires stronger reducing agents.

Selective Reduction of Carbonyl Groups to Alcohols

The ketone can be selectively reduced to a secondary alcohol in the presence of the amide using milder reducing agents. chemguide.co.uk This selectivity arises from the lower electrophilicity of the amide carbonyl carbon compared to the ketone carbonyl carbon. The resulting product would be N-[4-(2-chloro-1-hydroxypropyl)phenyl]butanamide.

Application of Reducing Agents (e.g., LiAlH₄, NaBH₄) and Stereochemical Implications

Sodium borohydride (B1222165) (NaBH₄) is a relatively mild reducing agent and is highly effective for the selective reduction of ketones and aldehydes. chemguide.co.uklibretexts.org It would readily reduce the ketone in this compound to the corresponding secondary alcohol without affecting the amide group. youtube.comvanderbilt.edu

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the amide. libretexts.orgnumberanalytics.comchemistrysteps.com The reduction of the ketone yields a secondary alcohol, while the amide is reduced to a secondary amine. youtube.com

The reduction of the prochiral ketone will result in the formation of a new stereocenter, leading to a racemic mixture of (R)- and (S)-enantiomers of the corresponding alcohol. Stereoselective reduction could potentially be achieved using chiral reducing agents. chemistrysteps.com

Comparison of Reducing Agents for this compound

Reducing AgentTarget Functional GroupProductStereochemistry
NaBH₄KetoneN-[4-(2-chloro-1-hydroxypropyl)phenyl]butanamideRacemic mixture
LiAlH₄Ketone and Amide4-(2-chloro-1-hydroxypropyl)aniline and butan-1-amineRacemic mixture at the alcohol center

Nucleophilic Substitution Reactions Involving the Chloropropanoyl Moiety of this compound

The chloropropanoyl moiety contains a secondary alkyl chloride, which is susceptible to nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Given that it is a secondary halide, both pathways are possible.

Strong nucleophiles in polar aprotic solvents would favor an Sₙ2 reaction, leading to inversion of stereochemistry if the starting material were chiral. Weaker nucleophiles in polar protic solvents would favor an Sₙ1 pathway, proceeding through a carbocation intermediate and resulting in a racemic mixture of substitution products.

Potential Nucleophilic Substitution Reactions

NucleophileReagent ExamplePotential Product
Hydroxide (B78521)NaOHN-[4-(2-hydroxypropanoyl)phenyl]butanamide
CyanideNaCNN-[4-(2-cyanopropanoyl)phenyl]butanamide
Azide (B81097)NaN₃N-[4-(2-azidopropanoyl)phenyl]butanamide
AmmoniaNH₃N-[4-(2-aminopropanoyl)phenyl]butanamide

Substitution with Various Nucleophiles (e.g., NaN₃, KCN)

The 2-chloro-1-phenylethanone moiety within this compound contains a reactive electrophilic carbon atom adjacent to the carbonyl group, making it a prime target for nucleophilic substitution reactions. Strong nucleophiles, such as the azide ion (N₃⁻) from sodium azide (NaN₃) and the cyanide ion (CN⁻) from potassium cyanide (KCN), can readily displace the chloride ion.

These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the simultaneous departure of the chloride leaving group.

Reaction with Sodium Azide (NaN₃):

The reaction with sodium azide introduces an azido (B1232118) group, forming N-[4-(2-azidopropanoyl)phenyl]butanamide. This transformation is significant as the resulting azide can be further utilized in various synthetic applications, including reduction to an amine or participation in click chemistry reactions.

Reactants: this compound, Sodium Azide (NaN₃)

Product: N-[4-(2-azidopropanoyl)phenyl]butanamide

Byproduct: Sodium Chloride (NaCl)

Reaction with Potassium Cyanide (KCN):

Similarly, treatment with potassium cyanide results in the formation of a nitrile, N-[4-(2-cyanopropanoyl)phenyl]butanamide. This reaction is a valuable method for carbon chain extension, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reactants: this compound, Potassium Cyanide (KCN)

Product: N-[4-(2-cyanopropanoyl)phenyl]butanamide

Byproduct: Potassium Chloride (KCl)

The general conditions for these reactions involve dissolving the substrate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, and stirring it with the nucleophilic salt, sometimes with gentle heating to facilitate the reaction.

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Product
Azide (N₃⁻) NaN₃ N-[4-(2-azidopropanoyl)phenyl]butanamide
Cyanide (CN⁻) KCN N-[4-(2-cyanopropanoyl)phenyl]butanamide

Kinetic Studies of Substitution Reactions

While specific kinetic data for the substitution reactions of this compound are not extensively documented in publicly available literature, the kinetics of these Sₙ2 reactions are expected to follow second-order rate laws. The rate of the reaction would be dependent on the concentrations of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Several factors would influence the rate constant (k), including:

Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with the necessary activation energy.

Nature of the Nucleophile: The inherent nucleophilicity of the attacking species plays a crucial role. Stronger nucleophiles will react faster.

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

Experimental determination of the rate constant would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as chromatography (HPLC) or spectroscopy (NMR).

Influence of Electronic Effects of Substituents on Nucleophilic Reactivity

The electronic properties of the substituents on the phenyl ring can influence the rate of nucleophilic substitution at the α-carbon. The butanamide group (-NHCO(CH₂)₂CH₃) at the para position is an electron-donating group by resonance, which can slightly decrease the electrophilicity of the carbonyl carbon in the chloropropanoyl group. However, its primary electronic influence on the remote reaction center of the Sₙ2 reaction is likely to be modest.

The carbonyl group of the 2-chloropropanoyl moiety is an electron-withdrawing group, which increases the partial positive charge on the adjacent carbon atom, making it more susceptible to nucleophilic attack. This activating effect is crucial for the facile substitution of the chlorine atom.

A systematic study involving different substituents on the phenyl ring would be necessary to quantify these electronic effects. Generally, electron-withdrawing groups on the phenyl ring would be expected to enhance the rate of nucleophilic substitution by further increasing the electrophilicity of the reaction center, while electron-donating groups would have the opposite effect.

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. The molecule possesses two primary sites susceptible to hydrolysis: the amide linkage and the C-Cl bond of the α-chloro ketone.

pH Stability Studies and Degradation Kinetics

The rate of hydrolysis of this compound is highly dependent on the pH of the medium. Amide hydrolysis can be catalyzed by both acid and base.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Basic Conditions: Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the amide carbonyl carbon.

Similarly, the C-Cl bond can undergo hydrolysis, which may also be influenced by pH, although typically to a lesser extent than amide hydrolysis.

Table 2: Predicted pH-Dependent Hydrolytic Stability

pH Range Expected Stability Primary Degradation Pathway
Acidic (pH < 4) Low Amide Hydrolysis
Neutral (pH 6-8) Moderate Slow Amide and C-Cl Hydrolysis

Identification and Analysis of Hydrolytic Degradation Products

The hydrolysis of this compound can lead to several degradation products, depending on which bond is cleaved.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 2 Chloropropanoyl Phenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton (¹H) NMR spectrum of N-[4-(2-chloropropanoyl)phenyl]butanamide is anticipated to provide a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is expected to exhibit signals corresponding to the aromatic protons of the para-substituted phenyl ring, the protons of the butanamide moiety, and the protons of the 2-chloropropanoyl group. The aromatic region would likely display two distinct doublets, characteristic of an A₂B₂ spin system, for the protons on the phenyl ring. The butanamide chain would present a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the amide carbonyl. The 2-chloropropanoyl group would show a quartet for the methine proton and a doublet for the methyl group. A broad singlet corresponding to the amide (N-H) proton is also expected, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 9.80 br s 1H N-H
~ 7.95 d 2H Ar-H
~ 7.60 d 2H Ar-H
~ 5.20 q 1H -CH(Cl)-
~ 2.40 t 2H -CO-CH₂-
~ 1.75 sext 2H -CH₂-CH₂-CH₃
~ 1.70 d 3H -CH(Cl)-CH₃
~ 0.95 t 3H -CH₂-CH₃

Predicted in CDCl₃. Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, sext = sextet, br = broad.

Complementing the ¹H NMR data, the carbon-13 (¹³C) NMR spectrum provides a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule is expected to produce a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.

The spectrum is predicted to show two signals in the carbonyl region, corresponding to the amide and ketone carbons. The aromatic region would display signals for the four distinct carbons of the phenyl ring. The aliphatic region would contain signals for the carbons of the butanamide and 2-chloropropanoyl groups. The carbon attached to the chlorine atom is expected to be significantly downfield due to the deshielding effect of the electronegative halogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 198.0 C=O (Ketone)
~ 172.0 C=O (Amide)
~ 142.0 Ar-C
~ 132.0 Ar-C
~ 129.0 Ar-CH
~ 120.0 Ar-CH
~ 55.0 -CH(Cl)-
~ 39.0 -CO-CH₂-
~ 22.0 -CH(Cl)-CH₃
~ 19.0 -CH₂-CH₂-CH₃
~ 13.8 -CH₂-CH₃

Predicted in CDCl₃.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between protons that are typically separated by two or three bonds. researchgate.netsdsu.edu This would be crucial for confirming the spin systems of the butanamide and 2-chloropropanoyl chains, as well as the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton spectrum.

In the absence of experimental data, theoretical calculations of NMR chemical shifts have become a valuable tool. pearson.comnih.gov Using computational methods such as Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C chemical shifts of a molecule with a reasonable degree of accuracy. nih.gov These predicted spectra can serve as a guide for the interpretation of experimental data or, as in this case, provide a theoretical representation of the expected spectroscopic properties. A strong correlation between theoretically predicted and experimentally obtained NMR data would provide a high level of confidence in the structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. rero.chnih.gov By measuring the mass of the molecular ion with very high accuracy (typically to within a few parts per million), HRMS allows for the calculation of a unique elemental formula. For this compound (C₁₃H₁₆ClNO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. Furthermore, the isotopic pattern of the molecular ion, particularly the characteristic 3:1 ratio of the [M]⁺ and [M+2]⁺ peaks due to the presence of the chlorine-35 and chlorine-37 isotopes, would serve as a definitive confirmation of the presence of a chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of a compound, which are instrumental in confirming its structure. While specific experimental mass spectra for this compound are not publicly available, a fragmentation pattern can be predicted based on established principles for similar N-acyl anilide structures. nih.govlibretexts.org

The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve cleavages at the amide and carbonyl groups, which are susceptible to ionization and subsequent bond rupture.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides. libretexts.org This could result in the loss of a chloropropyl radical or a butanoyl radical.

Amide Bond Cleavage: The amide bond can undergo cleavage, leading to the formation of ions corresponding to the butanamide moiety and the 4-(2-chloropropanoyl)aniline moiety.

McLafferty Rearrangement: For the butanamide side chain, a McLafferty rearrangement is possible if a γ-hydrogen is available, leading to the elimination of a neutral alkene molecule. libretexts.org

Loss of Chlorine: The presence of a chlorine atom suggests the potential for its loss as a radical or as HCl, which would be observable in the mass spectrum.

A detailed analysis of the resultant fragment ions would allow for the piece-by-piece reconstruction of the molecule, thus confirming the connectivity of the atoms and the presence of the key functional groups.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Plausible Fragment Structure Fragmentation Pathway
M+[C13H16ClNO2]+Molecular Ion
M - 71[C11H13ClNO]+Loss of butanoyl radical
M - 92[C9H8OCl]+Loss of butananilide radical
120[C8H10N]+Ion from amide cleavage
71[C4H7O]+Butanoyl cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. By comparing with the spectra of analogous compounds like N-phenylpropanamide, the key vibrational modes can be assigned. researchgate.net

Expected Characteristic FT-IR Bands:

N-H Stretch: A sharp band is expected in the region of 3300-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The amide I band (primarily C=O stretch) is expected around 1680-1650 cm⁻¹, while the ketone C=O stretch will likely appear at a slightly higher wavenumber, around 1700-1680 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the phenyl ring.

C-N Stretch: The C-N stretching vibration of the amide group typically appears in the 1400-1200 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Predicted FT-IR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch3300 - 3200Amide
C-H Stretch (Aromatic)3100 - 3000Phenyl Ring
C-H Stretch (Aliphatic)3000 - 2850Propyl and Butyl Chains
C=O Stretch (Ketone)1700 - 1680α-chloroketone
C=O Stretch (Amide I)1680 - 1650Amide
N-H Bend (Amide II)1550 - 1510Amide
C=C Stretch (Aromatic)1600 - 1450Phenyl Ring
C-N Stretch (Amide III)1400 - 1200Amide
C-Cl Stretch800 - 600Chloroalkane

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering are different. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

Expected Prominent FT-Raman Bands:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-disubstituted benzene (B151609) ring is expected to be a strong and characteristic band in the Raman spectrum.

C=C and C=O Stretching: The stretching vibrations of the carbonyl groups and the aromatic C=C bonds will also be visible, though their relative intensities may differ from the IR spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present in the high-frequency region of the spectrum.

A comparative analysis of the FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational modes of the molecule. nih.gov

To achieve a more precise assignment of the observed vibrational bands, a Potential Energy Distribution (PED) analysis can be performed. nih.gov This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net By performing DFT calculations, the theoretical vibrational frequencies can be obtained and compared with the experimental data. The PED analysis then allows for an unambiguous assignment of complex vibrational modes that arise from the coupling of several motions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of the carbonyl and amide groups, which are auxochromes and chromophores, will influence the position and intensity of the absorption maxima (λmax).

Computational and Theoretical Chemistry Studies of N 4 2 Chloropropanoyl Phenyl Butanamide

Reactivity Descriptors and Electron Density Mapping

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the nature of chemical bonding in molecules. scm.comsemanticscholar.org ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron, which helps in identifying core electrons, covalent bonds, and lone pairs. scm.com LOL, on the other hand, describes bonding features based on the local kinetic energy of electrons. ugent.be

For a molecule like N-[4-(2-chloropropanoyl)phenyl]butanamide, an ELF and LOL analysis would be expected to reveal:

High localization in the core shells of heavy atoms (chlorine, oxygen, nitrogen, and carbon).

Regions of high electron localization corresponding to the covalent bonds, such as C-C, C-H, C=O, C-N, and C-Cl bonds.

Areas of localization indicating the lone pairs on the oxygen, nitrogen, and chlorine atoms.

Without specific studies on this compound, no quantitative data or graphical representations of ELF and LOL can be provided.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. avogadro.ccchemrxiv.org It is useful for predicting how a molecule will interact with other charged species. avogadro.ccresearchgate.net Different colors on an MEP map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). researchgate.netsparkle.pro.br

In the case of this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atoms and the chlorine atom due to their high electronegativity and the presence of lone pairs. These regions would be susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amide N-H proton, making it a potential site for nucleophilic attack. researchgate.net

A representative data table for MEP analysis would typically include the values of the electrostatic potential at different points on the molecular surface. However, such data is not available for this specific molecule.

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

Fukui functions are used in conceptual density functional theory to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. scm.comscm.com The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). scm.comscispace.com

For this compound, a Fukui function analysis would predict:

Nucleophilic Attack Sites (high f+(r)): Likely to be the carbonyl carbons, which are electron-deficient.

Electrophilic Attack Sites (high f-(r)): Expected to be the regions with high electron density, such as the phenyl ring and the lone pairs on the heteroatoms.

Condensed Fukui functions provide these reactivity indices for each atom in the molecule. A data table for Fukui functions would list the f+ and f- values for each atom. In the absence of specific research, this data cannot be generated.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. imperial.ac.uk This is closely related to the potential energy surface (PES), which is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. researchgate.netemory.edu Minima on the PES correspond to stable conformers, while saddle points represent transition states between them. emory.edu

A conformational analysis of this compound would focus on the rotation around several key single bonds:

The C-N amide bond, which has a significant barrier to rotation due to partial double bond character.

The bond connecting the phenyl ring to the amide nitrogen.

The bonds within the butanamide and chloropropanoyl side chains.

Studies on similar N-aryl amides have shown that both cis and trans conformations relative to the amide bond are possible, with their relative stability depending on steric and electronic factors. nsf.gov The planarity of the amide group and the orientation of the phenyl ring are also important conformational features. nsf.gov

A detailed study would involve calculating the energy profile for rotation around these bonds to identify the most stable conformers and the energy barriers between them. This information would typically be presented in a data table listing the relative energies of different conformers and in plots of the potential energy surface. As no such analysis has been published for this compound, specific data is unavailable.

Analytical Method Development and Validation for Chemical Purity and Quantification of N 4 2 Chloropropanoyl Phenyl Butanamide

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation, identification, and quantification of N-[4-(2-chloropropanoyl)phenyl]butanamide and its potential impurities. These methods offer high-resolution separation, enabling a detailed analysis of the compound's purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's non-polar characteristics.

Development of an RP-HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation and sensitivity. A C18 or C8 column is generally a suitable choice for the stationary phase due to the hydrophobic nature of the analyte. pharmainfo.inwu.ac.th The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with gradient elution being employed to resolve compounds with a range of polarities. pharmainfo.in

Impurity profiling is a critical aspect of this analysis, aiming to detect and quantify any substance that is not the intended this compound. nih.gov These impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. nih.gov The developed HPLC method must be capable of separating these impurities from the main peak.

An example of a developed HPLC method is detailed in the interactive data table below:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Below is a table summarizing typical validation results for an HPLC method for this compound:

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL

Gas Chromatography (GC) for Volatile Components or Byproducts

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, which may be present as residual solvents from the synthesis of this compound. rroij.com The identification and quantification of these residual solvents are crucial as they can impact the quality and safety of the compound. scispace.com

A headspace GC method coupled with a flame ionization detector (FID) is commonly employed for this analysis. innoteg-instruments.com This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. This approach minimizes matrix effects and protects the GC column from non-volatile sample components.

The selection of the GC column is critical, with polar columns often used to achieve separation of a wide range of common organic solvents. The temperature program of the GC oven is optimized to ensure the separation of all potential volatile impurities.

An illustrative set of GC conditions for residual solvent analysis is provided in the table below:

ParameterCondition
Column DB-624 (30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Injector Temperature 200°C
Detector Temperature 250°C
Oven Program 40°C (10 min), then 10°C/min to 240°C, hold for 5 min
Headspace Vial Temp. 80°C
Headspace Incubation Time 30 min

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of the chemical synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively assess the consumption of starting materials and the formation of the desired product.

The choice of the mobile phase (eluent) is crucial for achieving good separation of the components of the reaction mixture on the TLC plate, which is typically coated with silica (B1680970) gel. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to optimize the separation. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound, or by using chemical staining agents.

A representative table of TLC solvent systems for monitoring the synthesis is shown below:

Solvent System (v/v)Application
Hexane:Ethyl Acetate (7:3)Monitoring the disappearance of a non-polar starting material
Dichloromethane:Methanol (95:5)Tracking the formation of the more polar product
Toluene:Acetone (8:2)General reaction progress monitoring

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be employed as a straightforward and rapid method for the quantitative analysis of this compound, particularly for in-process control or for the determination of the compound in simple matrices. This technique is based on the principle that the compound absorbs light at a specific wavelength in the UV-Vis region.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The table below outlines the key parameters for a UV-Vis spectrophotometric method:

ParameterSpecification
Instrument UV-Visible Spectrophotometer
Solvent Ethanol or Methanol
Wavelength of Max. Absorbance (λmax) Determined experimentally (e.g., ~260 nm)
Calibration Range e.g., 5 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Principles of Analytical Method Development

The development of robust and reliable analytical methods is a systematic process that involves several key stages, from initial planning to final validation.

Selection and Optimization of Analytical Instrumentation and Detection Techniques

The selection of the appropriate analytical instrumentation and detection technique is paramount and is guided by the physicochemical properties of this compound and the specific requirements of the analysis.

For HPLC, a UV detector is a common and suitable choice due to the presence of a chromophore (the phenyl ring) in the molecule. A photodiode array (PDA) detector can provide additional spectral information, which is useful for peak purity assessment and impurity identification.

The optimization of instrumental parameters is an iterative process. For HPLC, this includes adjusting the mobile phase composition, pH, flow rate, and column temperature to achieve the desired resolution, peak shape, and analysis time. For GC, parameters such as the temperature program, carrier gas flow rate, and injector settings are optimized to ensure efficient separation of volatile components.

Applications of N 4 2 Chloropropanoyl Phenyl Butanamide in Fundamental Chemical Research and Material Science

Chemical Probes for Investigation of Enzyme Mechanisms

No studies were identified that describe the design, synthesis, or application of N-[4-(2-chloropropanoyl)phenyl]butanamide as a chemical probe to investigate the mechanisms of any specific enzymes.

Contribution to the Development of Novel Materials and Chemical Processes

There is no available information on the role of this compound in the development of new materials (such as polymers or liquid crystals) or in the innovation of chemical processes.

Role in Proteomics Research for Chemical Modification Studies

No proteomics studies were found that employ this compound for the chemical modification of proteins or for related research applications.

To provide an article that meets the quality and accuracy standards required, specific research dedicated to "this compound" is necessary. Without such foundational data, creating the requested content would lead to fabrication, which must be avoided. Therefore, the request cannot be fulfilled at this time.

Structure Reactivity Relationships and Derivative Synthesis of N 4 2 Chloropropanoyl Phenyl Butanamide Analogs

Design and Synthesis of N-[4-(2-chloropropanoyl)phenyl]butanamide Derivatives

The design and synthesis of derivatives of this compound are centered around systematic modifications of its core structure. These modifications target the butanamide moiety, the phenyl ring, and the stereochemistry of the 2-chloropropanoyl group to explore and optimize the molecule's properties.

Chemical Modifications on the Butanamide Moiety

Altering the alkyl chain length is a fundamental approach to modifying the molecule's properties. Shortening the chain to an acetamide (B32628) or propanamide group reduces both molecular size and lipophilicity. Conversely, lengthening the chain would increase hydrophobicity. These changes are typically achieved by acylating the parent aniline, 4-amino-N-phenylbutanamide, with the corresponding acyl chloride. Another significant modification is the complete reduction of the amide's carbonyl group to a methylene (B1212753) group, which converts the amide into a secondary amine, N-[4-(2-chloropropanoyl)phenyl]butan-1-amine. This transformation, usually accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄), fundamentally changes the electronic nature and hydrogen-bonding capacity of the moiety.

Furthermore, introducing branching into the alkyl chain, such as adding a methyl group, can create a chiral center and increase steric hindrance. This can lead to more specific molecular interactions or, conversely, prevent binding in certain contexts due to steric clash.

Table 1: Synthetic Modifications on the Butanamide Moiety

Modification Type Example Derivative Name Synthetic Strategy Key Reagents Expected Property Change
Chain Shortening N-[4-(2-chloropropanoyl)phenyl]acetamide Acylation of precursor aniline Acetyl chloride Decreased lipophilicity
Chain Lengthening N-[4-(2-chloropropanoyl)phenyl]pentanamide Acylation of precursor aniline Pentanoyl chloride Increased lipophilicity
Carbonyl Reduction N-[4-(2-chloropropanoyl)phenyl]butan-1-amine Amide reduction Lithium aluminum hydride (LiAlH₄) Conversion to secondary amine, loss of carbonyl polarity
Chain Branching N-[4-(2-chloropropanoyl)phenyl]-2-methylbutanamide Acylation of precursor aniline 2-Methylbutyryl chloride Introduction of new chiral center, increased steric bulk

Introduction of Substituent Variations on the Phenyl Ring

Modifying the phenyl ring by introducing various substituents is a key strategy for tuning the electronic properties and reactivity of the entire molecule. The nature and position of these substituents can profoundly impact reaction kinetics and intermolecular interactions. The most common synthetic route involves the acylation of a appropriately substituted aniline. nih.govresearchgate.net

A wide array of substituents can be introduced. Electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), and halogens (F, Cl, Br) can be added to the ring. These groups decrease the electron density of the ring and can enhance the reactivity of other parts of the molecule toward nucleophiles. For instance, studies on related N-aryl compounds show that butanamides with an electron-withdrawing group like Cl or F on the phenyl ring exhibit notable activity profiles. nih.gov Conversely, electron-donating groups (EDGs) like alkyl (e.g., CH₃) or alkoxy (e.g., OCH₃) groups increase the electron density of the ring, which can influence reaction mechanisms and rates.

The position of the substituent is also critical. Ortho-substituents, in particular, can introduce steric hindrance in addition to their electronic effects, which may influence the conformation of the molecule and its ability to interact with other reagents.

Table 2: Phenyl Ring Substituent Variations and Synthetic Approach

Substituent (X) Position Electronic Effect Example Precursor
-Cl meta, para Electron-withdrawing 3-Chloroaniline, 4-Chloroaniline
-F meta, para Electron-withdrawing 3-Fluoroaniline, 4-Fluoroaniline
-CH₃ ortho, meta, para Electron-donating o-Toluidine, m-Toluidine, p-Toluidine
-OCH₃ ortho, meta, para Electron-donating o-Anisidine, m-Anisidine, p-Anisidine
-NO₂ meta, para Strong electron-withdrawing 3-Nitroaniline, 4-Nitroaniline

Stereoisomeric Considerations of the 2-Chloropropanoyl Group

The 2-chloropropanoyl group contains a chiral center at the carbon atom bearing the chlorine. This results in the existence of two enantiomers, (R)-N-[4-(2-chloropropanoyl)phenyl]butanamide and (S)-N-[4-(2-chloropropanoyl)phenyl]butanamide. Since enantiomers can have distinct biological activities and chemical properties, their separation and stereocontrolled synthesis are of significant interest.

Typically, the initial synthesis would yield a racemic mixture of both enantiomers. The separation of these enantiomers, known as chiral resolution, can be achieved through several methods. Preparative-scale chromatography using a chiral stationary phase (CSP) is a common and effective technique. nih.gov Other methods include enantioselective liquid-liquid extraction and crystallization-based techniques, which may involve forming diastereomeric salts with a chiral resolving agent. nih.govnih.gov

Alternatively, asymmetric synthesis can be employed to produce one enantiomer preferentially. This approach involves using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the chiral center. For example, asymmetric alkylation reactions using chiral phase transfer catalysts have been successfully used to synthesize chiral α-amino acid derivatives with high enantioselectivity. mdpi.com

Table 3: Methods for Stereoisomer Separation and Synthesis

Method Description Key Components/Principles
Chiral Chromatography Separation of a racemic mixture on a column. Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.
Crystallization Separation based on differential solubility of diastereomeric salts. Chiral resolving agent forms salts with the racemate, which are then separated.
Enantioselective Extraction Preferential extraction of one enantiomer into a liquid phase. Chiral selector in one of the liquid phases. nih.gov

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural changes to this compound analogs directly influence their chemical reactivity and stability. These impacts are primarily governed by the electronic effects of substituents and the steric environment around the reactive centers.

Correlation between Substituent Electronic Effects and Reaction Kinetics

The electronic nature of substituents on the phenyl ring significantly alters the kinetics of reactions involving the this compound scaffold. This is particularly evident in nucleophilic substitution reactions, where the rate is sensitive to the electron density at the reaction centers.

Electron-withdrawing groups (EWGs) on the phenyl ring increase the rate of nucleophilic aromatic substitution (SNAr) reactions. nih.gov These groups pull electron density away from the ring, making it more electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation, which correlates rate constants with substituent constants (σ). researchgate.net For example, a Hammett plot for reactions of substrates with an electron-withdrawing group often shows a positive ρ (rho) value, indicating the reaction is facilitated by the withdrawal of electrons. researchgate.net

Conversely, electron-donating groups (EDGs) decrease the rate of SNAr reactions by increasing the electron density on the ring, destabilizing the anionic intermediate. These electronic effects can also be transmitted through the amide linkage to the 2-chloropropanoyl group, influencing the reactivity of the electrophilic carbonyl carbon and the carbon atom bonded to the chlorine.

Table 4: Predicted Electronic Effects of Phenyl Substituents on Reaction Kinetics

Substituent (X) Hammett Constant (σp) Electronic Effect Predicted Effect on SNAr Rate
-NO₂ +0.78 Strong Electron-withdrawing Significant Increase
-CN +0.66 Strong Electron-withdrawing Increase
-Cl +0.23 Electron-withdrawing Moderate Increase
-H 0.00 Neutral Baseline
-CH₃ -0.17 Electron-donating Decrease

Analysis of Steric Hindrance Effects on Reactivity Profiles

Steric hindrance, which arises from the spatial arrangement of atoms, plays a critical role in determining the reactivity of this compound derivatives. Bulky substituents can physically block or slow down the approach of a reagent to a reactive site, thereby decreasing the reaction rate. numberanalytics.com

In the context of this molecule, steric hindrance can manifest in several ways:

Substituents on the Phenyl Ring: Large groups placed at the ortho positions (adjacent to the amide linkage) can hinder rotation around the phenyl-nitrogen bond and impede the approach of nucleophiles or other reactants to the amide or the chloropropanoyl group. rsc.org

Modifications to the Amide Moieties: Introducing branched alkyl chains on the butanamide group increases steric bulk near the phenyl ring, which could influence the molecule's preferred conformation and reactivity.

Steric effects can also be influential in directing the pathway of a reaction. In cases where multiple reaction pathways are possible, significant steric hindrance around one potential reaction site may favor an alternative mechanism at a less hindered site. rsc.org For example, increased steric hindrance can suppress SN2 reactivity by preventing the necessary backside attack of the nucleophile. numberanalytics.com The interplay between steric and electronic effects is often complex, and understanding both is essential for predicting the chemical behavior of these analogs. rsc.org

Table 5: Impact of Steric Hindrance on Reactivity

Structural Modification Source of Steric Hindrance Potential Impact on Reactivity
Ortho-substitution on phenyl ring Bulky group (e.g., isopropyl) at C2 or C6 Decreased rate of reactions at the amide group; potential for atropisomerism. researchgate.net
Branched butanamide chain e.g., N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide Hindered approach to the phenyl ring and chloropropanoyl group.

Comparative Analysis with Structurally Related Chloropropanoyl and Butanamide Compounds

The chemical reactivity and biological activity of this compound are intrinsically linked to its molecular architecture. A comparative analysis with structurally related analogs, focusing on variations in the chloropropanoyl and butanamide moieties, provides valuable insights into its structure-reactivity relationships. Key modifications for comparison include the position of the chlorine atom on the propanoyl group, the length of the alkanamide chain, and the nature of substituents on the phenyl ring.

The Influence of the Chloropropanoyl Moiety

The 2-chloropropanoyl group is a critical determinant of the molecule's electrophilicity and, consequently, its reactivity towards nucleophiles. The position of the chlorine atom significantly impacts the reaction mechanisms and rates.

Positional Isomerism of Chlorine:

A comparative study of N-phenyl-2-chloroacetamides revealed that the biological activity of these compounds varies with the position of substituents on the phenyl ring. nih.gov Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl)-2-chloroacetamide, were among the most active antimicrobial agents due to high lipophilicity, which facilitates passage through cell membranes. nih.gov This suggests that the position of the chlorine atom on the acyl chain, as in 2-chloropropanoyl versus 3-chloropropanoyl, would likewise have a profound effect on the molecule's reactivity and biological profile. The 2-chloro position places the chlorine atom alpha to the carbonyl group, enhancing its susceptibility to nucleophilic substitution reactions. In contrast, a 3-chloropropanoyl analog would likely exhibit different reactivity patterns, potentially favoring elimination reactions or having a different spectrum of biological targets.

Research on 2-chloropropionamides has shown them to be less reactive electrophiles compared to acrylamides, which are often used as covalent inhibitors in drug discovery. This lower reactivity can be advantageous, potentially leading to more selective interactions with biological targets.

Interactive Data Table: Comparison of Chlorinated Acyl Groups

Feature2-Chloroacetyl2-Chloropropanoyl3-Chloropropanoyl
Chlorine Position α to carbonylα to carbonylβ to carbonyl
Reactivity HighModerateLower (towards substitution)
Potential Reactions Nucleophilic substitutionNucleophilic substitutionElimination, Nucleophilic substitution

The Role of the Butanamide Moiety

Alkanamide Chain Length:

The length of the N-acyl chain can significantly influence the physical and biological properties of N-acylphosphatidylethanolamines. nih.gov For instance, a longer N-acyl chain (C16) was found to be embedded in the hydrophobic core of a lipid bilayer, while a shorter chain (C6) remained in the headgroup region. nih.gov This principle can be extrapolated to N-[4-(2-chloropropanoyl)phenyl]alkanamides. Varying the length of the alkanamide chain (e.g., acetamide, propanamide, butanamide) would alter the molecule's lipophilicity and its ability to penetrate biological membranes and interact with hydrophobic pockets of target proteins.

Studies on mono-N-alkylated primary oxalamides have demonstrated that increasing the alkyl chain length can affect gel thermal stability, with the direction of this effect being solvent-dependent. mdpi.com This highlights the intricate relationship between chain length, solvent environment, and intermolecular interactions, which would also be at play in the biological context of this compound and its analogs.

Interactive Data Table: Comparison of Alkanamide Side Chains

AlkanamideChain Length (Carbons)Relative LipophilicityPotential for Hydrophobic Interactions
Acetamide2LowLow
Propanamide3ModerateModerate
Butanamide4HighHigh

Substituent Effects on the Phenyl Ring

The electronic properties of substituents on the phenyl ring can modulate the reactivity of both the chloropropanoyl and butanamide moieties. Electron-withdrawing groups on the phenyl ring of N-aryl amides have been shown to enhance their biological activity in several studies. For example, in a series of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, analogs with electron-withdrawing groups like chlorine or fluorine on the phenyl ring exhibited good to excellent antifungal activity.

Conversely, electron-donating groups can decrease the reactivity of the electrophilic centers and alter the molecule's binding affinity to its targets. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the antimicrobial activity was influenced by the nature and position of the substituents on the phenyl ring. nih.gov

Research Findings on Structurally Related Compounds:

A study on N-(substituted phenyl)-2-chloroacetamides showed that compounds with a 4-acetyl group (SP8) on the phenyl ring were within the optimal range for high permeability. nih.gov This is structurally relevant to the title compound, which possesses a 2-chloropropanoyl group at the 4-position of the phenyl ring. The study also found that N-(4-bromophenyl)-2-chloroacetamide exhibited the highest lipophilicity. nih.gov

By systematically analyzing these structural variations, a clearer understanding of the structure-reactivity relationships of this compound and its analogs can be achieved, guiding the synthesis of derivatives with potentially enhanced or more specific biological activities.

Future Research Directions in the Chemistry of N 4 2 Chloropropanoyl Phenyl Butanamide

The exploration of N-[4-(2-chloropropanoyl)phenyl]butanamide, a compound featuring a reactive α-chloro ketone and a substituted phenylamide scaffold, opens up numerous avenues for future chemical research. The unique combination of these functional groups provides a platform for developing new synthetic methods, understanding complex reaction mechanisms, and discovering novel applications in materials science and beyond. This article outlines key future research directions centered on this promising chemical entity.

Q & A

Q. What are the optimal synthetic routes for N-[4-(2-chloropropanoyl)phenyl]butanamide, considering functional group compatibility?

  • Methodology : The compound can be synthesized via acylation reactions using 4-chlorobutanoyl chloride and substituted anilines under basic aqueous conditions. For example, reacting 4-chlorobutanoyl chloride with 4-aminophenyl derivatives in the presence of a base like NaHCO₃ yields the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, particularly hydrolysis of the chloropropanoyl group. Post-synthesis purification via column chromatography and characterization by NMR and HPLC are critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the presence of the chloropropanoyl and butanamide moieties.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting impurities from incomplete acylation or hydrolysis.
  • Mass Spectrometry (MS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 282.7 for C₁₃H₁₅ClN₂O₂).
  • Elemental Analysis : Confirms empirical formula accuracy (e.g., C 55.2%, H 5.3%, Cl 12.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Discrepancies in bioactivity (e.g., cytotoxicity vs. inactivity) may arise from structural variations (e.g., acyl chain length, substituent position). Systematic SAR studies should:

Synthesize Analogues : Modify the butanamide chain (e.g., shortening to propanamide) or vary the chlorophenyl group (e.g., fluorination).

Validate Targets : Use molecular docking to predict binding affinities to enzymes like kinases or DNA topoisomerases.

Compare Bioassays : Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) across cell lines (e.g., HeLa vs. MCF-7) to control for cell-type specificity .

Q. What strategies optimize the stability of this compound in physiological conditions?

  • Methodology :
  • pH Stability Studies : Monitor degradation kinetics via UV-Vis spectroscopy at pH 7.4 (simulated blood) and pH 2.0 (stomach acid).
  • Prodrug Design : Mask the reactive chloropropanoyl group with enzymatically cleavable protectors (e.g., ester linkages).
  • Cocrystallization : Enhance thermal stability by forming cocrystals with coformers like succinic acid, analyzed via X-ray diffraction .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :
  • Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and identify electrophilic centers (e.g., carbonyl carbons).
  • Kinetic Studies : Compare reaction rates with nucleophiles (e.g., thiols, amines) under controlled conditions. Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity, accelerating substitutions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?

  • Methodology :
  • Dose Range : Test 0.1–100 μM concentrations in triplicate across cancer cell lines.
  • Controls : Include cisplatin (positive control) and vehicle (DMSO) for baseline correction.
  • Endpoints : Measure IC₅₀ values using flow cytometry (apoptosis) and Western blotting (caspase-3 activation).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy between analogues .

Q. What computational tools are recommended to predict the ADMET properties of this compound?

  • Methodology :
  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Proto-II : Simulates metabolic pathways (e.g., hydrolysis of the amide bond).
  • Molecular Dynamics (MD) : Models binding stability to serum albumin (PDB ID: 1AO6) to estimate plasma half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.